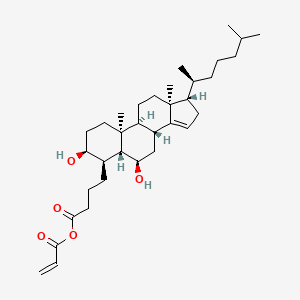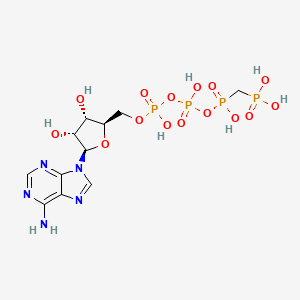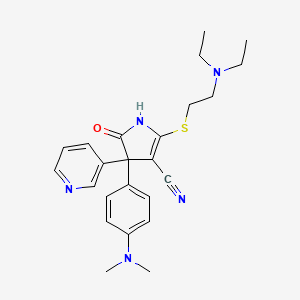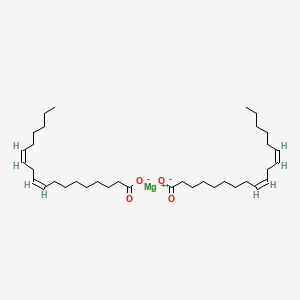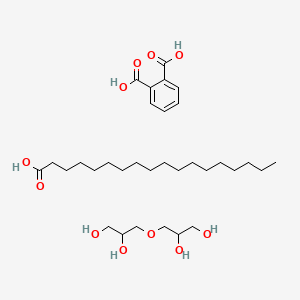
Piperidine, 4-ethoxy-4-(2-furyl)-3-methyl-1-phenethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidine, 4-ethoxy-4-(2-furyl)-3-methyl-1-phenethyl- is a chemical compound with the molecular formula C19H25NO2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains additional functional groups such as an ethoxy group, a furyl group, and a phenethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 4-ethoxy-4-(2-furyl)-3-methyl-1-phenethyl- involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethanol and an appropriate catalyst.
Attachment of the Furyl Group: The furyl group can be attached through a Friedel-Crafts acylation reaction using furan and an acyl chloride.
Addition of the Phenethyl Group: The phenethyl group can be added through a nucleophilic substitution reaction using phenethyl bromide and a suitable base.
Industrial Production Methods
Industrial production of Piperidine, 4-ethoxy-4-(2-furyl)-3-methyl-1-phenethyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
Piperidine, 4-ethoxy-4-(2-furyl)-3-methyl-1-phenethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
Piperidine, 4-ethoxy-4-(2-furyl)-3-methyl-1-phenethyl- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Piperidine, 4-ethoxy-4-(2-furyl)-3-methyl-1-phenethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Piperidine: A simple six-membered heterocyclic amine.
4-Ethoxy-4-(2-furyl)piperidine: Lacks the phenethyl and methyl groups.
3-Methyl-1-phenethylpiperidine: Lacks the ethoxy and furyl groups.
Uniqueness
Piperidine, 4-ethoxy-4-(2-furyl)-3-methyl-1-phenethyl- is unique due to its combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
94876-55-8 |
|---|---|
分子式 |
C20H27NO2 |
分子量 |
313.4 g/mol |
IUPAC名 |
4-ethoxy-4-(furan-2-yl)-3-methyl-1-(2-phenylethyl)piperidine |
InChI |
InChI=1S/C20H27NO2/c1-3-23-20(19-10-7-15-22-19)12-14-21(16-17(20)2)13-11-18-8-5-4-6-9-18/h4-10,15,17H,3,11-14,16H2,1-2H3 |
InChIキー |
INLMDDDTZIKNNI-UHFFFAOYSA-N |
正規SMILES |
CCOC1(CCN(CC1C)CCC2=CC=CC=C2)C3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


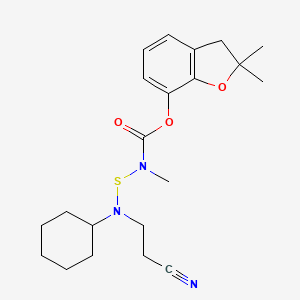
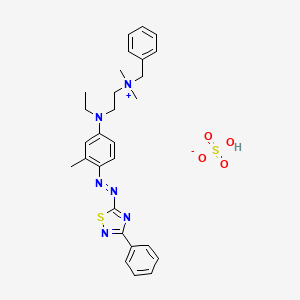
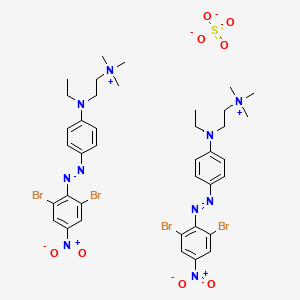
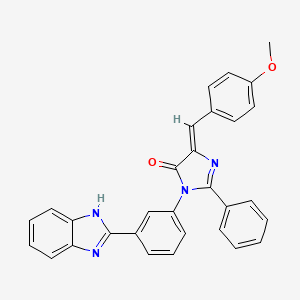
![(11S)-6-chloro-10-(2-cyclopropylethyl)-11-methyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2-thione](/img/structure/B15185002.png)
